molecular formula C14H19FO B7997196 1-Allyl-4-fluoro-2-(pentyloxy)benzene

1-Allyl-4-fluoro-2-(pentyloxy)benzene

Cat. No.: B7997196
M. Wt: 222.30 g/mol
InChI Key: ZKPPKAYHIBHBHD-UHFFFAOYSA-N
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Description

1-Allyl-4-fluoro-2-(pentyloxy)benzene is an organic compound with the molecular formula C14H19FO. It is characterized by the presence of an allyl group, a fluoro substituent, and a pentyloxy group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Allyl-4-fluoro-2-(pentyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 4-fluoro-2-hydroxybenzene with pentyl bromide in the presence of a base to form 4-fluoro-2-pentyloxybenzene. This intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Allyl-4-fluoro-2-(pentyloxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and reaction conditions.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-4-fluoro-2-(pentyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-fluoro-2-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity to these targets, while the allyl and pentyloxy groups modulate its overall activity. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

4-fluoro-2-pentoxy-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-11-13(15)9-8-12(14)7-4-2/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPPKAYHIBHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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